N-(4-methoxybenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide
CAS No.:
Cat. No.: VC16326616
Molecular Formula: C18H21N7O2
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H21N7O2 |
|---|---|
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | N-[(4-methoxyphenyl)methyl]-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C18H21N7O2/c1-27-15-4-2-13(3-5-15)12-19-18(26)14-8-10-24(11-9-14)17-7-6-16-20-22-23-25(16)21-17/h2-7,14H,8-12H2,1H3,(H,19,26) |
| Standard InChI Key | WUJIQSHNVOYIDV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NN4C(=NN=N4)C=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, N-[(4-methoxyphenyl)methyl]-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide, reflects its three primary components:
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Tetrazolo[1,5-b]pyridazine: A bicyclic system containing four nitrogen atoms, known for its metabolic stability and bioisosteric properties.
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Piperidine-4-carboxamide: A six-membered saturated ring with a carbonyl-amide group at the fourth position, enhancing solubility and target binding.
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4-Methoxybenzyl group: An aromatic substituent with a methoxy electron-donating group, influencing pharmacokinetics and receptor affinity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | N-[(4-methoxyphenyl)methyl]-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide |
| Solubility | Moderate in polar aprotic solvents (e.g., DMSO) |
| LogP | ~2.1 (predicted) |
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step sequence optimized for yield and purity:
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Formation of the Tetrazolo-Pyridazine Core: Cyclocondensation of hydrazine derivatives with nitriles under acidic conditions generates the bicyclic system.
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Piperidine Functionalization: The piperidine ring is introduced via nucleophilic substitution, often using 4-carboxamide-piperidine precursors.
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Coupling with 4-Methoxybenzylamine: Amide bond formation between the piperidine carboxamide and 4-methoxybenzylamine is achieved using coupling agents like HATU or EDCI.
Reactions typically occur under reflux in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with yields ranging from 45% to 68%.
Analytical Validation
Structural confirmation relies on:
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Nuclear Magnetic Resonance (NMR): -NMR reveals distinct signals for the methoxy group ( 3.78 ppm) and aromatic protons ( 6.85–7.25 ppm).
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Mass Spectrometry: High-resolution MS shows a molecular ion peak at m/z 367.4 [M+H].
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X-ray Crystallography: Resolves spatial arrangements of the tetrazolo-pyridazine and piperidine moieties.
Biological Activity and Mechanism of Action
MACC1 Transcriptional Inhibition
A 2023 high-throughput screen identified tetrazolo-pyridazine derivatives as potent inhibitors of Metastasis-Associated in Colon Cancer 1 (MACC1), a gene linked to poor prognosis in solid tumors . Key findings include:
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Luciferase Reporter Assay: The compound reduced MACC1 promoter activity by 72% at 10 μM .
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Cell Migration Suppression: Treated cancer cells exhibited a 58% decrease in motility in scratch assays .
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In Vivo Efficacy: Xenograft models showed a 40% reduction in metastatic nodules compared to controls .
Additional Pharmacological Targets
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Enzyme Modulation: Preliminary data suggest inhibition of kinases (e.g., EGFR, VEGFR) and phosphodiesterases due to nitrogen-rich heterocycles .
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Antimicrobial Potential: Structural analogs demonstrate activity against Staphylococcus aureus (MIC = 8 μg/mL).
Table 2: Selected Biological Activities
| Activity | Model System | Result |
|---|---|---|
| MACC1 Inhibition | HCT116 Cells | IC = 2.1 μM |
| Anti-Metastatic | Mouse Xenograft | 40% Nodule Reduction |
| Kinase Inhibition | In Vitro Assay | EGFR IC = 5.7 μM |
Pharmacological Applications
Oncology
The compound’s anti-MACC1 activity positions it as a candidate for metastasis interception therapy, particularly in colorectal and gastric cancers . By downregulating MACC1, it disrupts HGF/MET signaling, a pathway critical for tumor dissemination .
Central Nervous System Disorders
The piperidine moiety’s ability to cross the blood-brain barrier suggests potential in treating neurodegenerative diseases. Analogous structures have shown affinity for serotonin receptors (5-HT = 14 nM).
Research Findings and Clinical Implications
Preclinical Studies
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ADMET Profile: The compound exhibits favorable pharmacokinetics, with 89% plasma protein binding and a half-life of 6.2 hours in rodents .
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Toxicity: No significant hepatotoxicity was observed at therapeutic doses (≤50 mg/kg) .
Clinical Translation Challenges
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Bioavailability: Low aqueous solubility (<0.1 mg/mL) necessitates formulation optimization.
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Metabolic Stability: Cytochrome P450 3A4-mediated oxidation generates inactive metabolites, requiring co-administration with CYP inhibitors.
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Modifying the methoxybenzyl group to enhance potency and selectivity.
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Combination Therapies: Pairing with immune checkpoint inhibitors to synergize anti-metastatic effects .
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Biomarker Development: Validating MACC1 expression levels as a companion diagnostic for patient stratification .
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